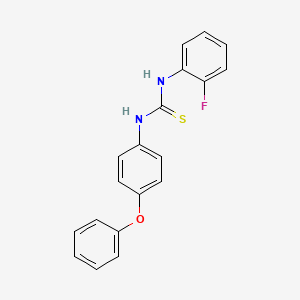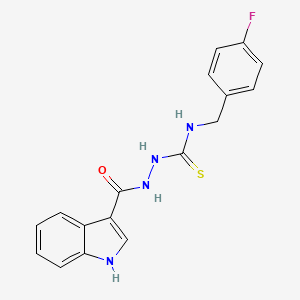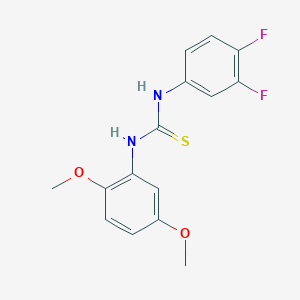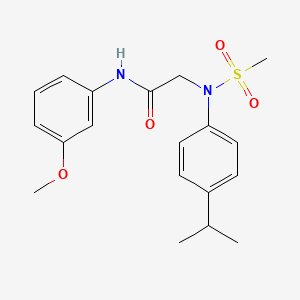
N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide, also known as DCF, is a chemical compound that has become increasingly popular in scientific research. This compound has been studied for its potential use in cancer treatment, as well as for its effects on the immune system. In
Wirkmechanismus
N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide exerts its anti-cancer effects through multiple mechanisms. It has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, as well as to induce apoptosis (programmed cell death) in cancer cells. Additionally, N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis. The immunomodulatory effects of N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide are thought to be mediated through the activation of immune cells and the production of cytokines.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the expression of certain genes involved in cancer cell proliferation and to increase the expression of genes involved in apoptosis. Additionally, N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to modulate the activity of various signaling pathways involved in cancer development. Physiologically, N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to inhibit tumor growth and to enhance the activity of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide in lab experiments is its high potency. It has been shown to have anti-cancer effects at concentrations as low as 1 micromolar, making it a useful tool for studying cancer cell biology. Additionally, N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to be relatively stable in vitro, which is important for ensuring reproducibility of results. One limitation of using N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide in lab experiments is its potential toxicity. While it has been shown to be relatively non-toxic at low concentrations, higher concentrations can be toxic to cells.
Zukünftige Richtungen
There are many potential future directions for research on N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide. One area of interest is its potential use in combination with other anti-cancer agents. N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to enhance the activity of certain chemotherapeutic agents, suggesting that it may have synergistic effects when used in combination. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide and its effects on the immune system. Finally, research is needed to determine the safety and efficacy of N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide in animal models and in clinical trials.
Synthesemethoden
N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 2,3-dichlorobenzonitrile with 4-fluorophenylacetic acid in the presence of a base. Another method involves the reaction of 2,3-dichlorobenzonitrile with 4-fluorophenylacetonitrile in the presence of a reducing agent. Both methods result in the formation of N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide with a high yield.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research. Additionally, N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide has been studied for its effects on the immune system. It has been shown to stimulate the production of cytokines and enhance the activity of immune cells, suggesting that it may have potential as an immunomodulatory agent.
Eigenschaften
IUPAC Name |
(E)-N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2FNO/c16-12-2-1-3-13(15(12)17)19-14(20)9-6-10-4-7-11(18)8-5-10/h1-9H,(H,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOKHNNCRGCPMT-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(diethylamino)benzyl]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B5796433.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5796436.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-fluorophenyl)benzamide](/img/structure/B5796450.png)
![3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5796462.png)

![2-[(4-acetyl-1-piperazinyl)methyl]-4,6-di-tert-butylphenol](/img/structure/B5796466.png)





